molecular formula C20H17ClN6O2 B11422741 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-methylphenyl)acetamide

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11422741
M. Wt: 408.8 g/mol
InChI Key: YWOIABRWHHWDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazolopyrimidine core, and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl group is introduced via electrophilic substitution reactions, while the methylphenylacetamide moiety is attached through amide bond formation. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological assays, potentially acting as an inhibitor or activator of specific enzymes.

    Medicine: Research suggests potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLOROPHENYL)-3-HYDROXY-2,2-DIMETHYL-PROPIONIC ACID METHYL ESTER: This compound shares the chlorophenyl group but differs in its core structure and functional groups.

    METHYL-3-ARYL-3-(4-CHLOROPHENYL)-2,2-DIMETHYLPROPANOATES: These compounds have similar aromatic substituents but differ in their overall structure and properties.

Uniqueness

2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-(3-METHYLPHENYL)ACETAMIDE stands out due to its unique triazolopyrimidine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17ClN6O2

Molecular Weight

408.8 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H17ClN6O2/c1-13-3-2-4-16(9-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-5-7-15(21)8-6-14/h2-9,12H,10-11H2,1H3,(H,23,28)

InChI Key

YWOIABRWHHWDDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.